molecular formula C11H14F3N3 B1401666 N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine CAS No. 1557529-55-1

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine

Cat. No.: B1401666
CAS No.: 1557529-55-1
M. Wt: 245.24 g/mol
InChI Key: SYONDJBPYOYRBG-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine: is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the trifluoromethyl group can significantly influence the binding affinity and selectivity of the compound towards various biological targets.

Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to target proteins or receptors, modulating their activity. The piperidine ring can interact with various binding sites, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

    N-(Piperidin-1-yl)-3-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(Morpholin-4-yl)-3-(trifluoromethyl)-pyridin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-2-amine: Similar structure but with the trifluoromethyl group at the fourth position of the pyridine ring.

Uniqueness: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group at the third position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and trifluoromethyl group provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-piperidin-1-yl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-15-10(9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYONDJBPYOYRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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